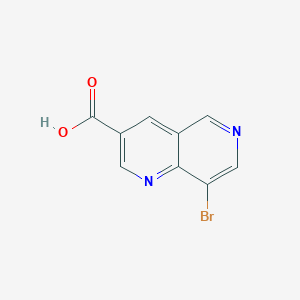
8-Bromo-1,6-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C9H5BrN2O2. This compound belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridine-3-carboxylic acid typically involves the bromination of 1,6-naphthyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,6-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine derivatives.
Common Reagents and Conditions:
Arylboronic Acids: Used in Suzuki coupling reactions to introduce aryl groups.
Palladium Catalysts: Facilitate various cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Arylated Naphthyridines: Formed through substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Scientific Research Applications
8-Bromo-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1,6-Naphthyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-1,6-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: 8-Bromo-1,6-naphthyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-bromo-1,6-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSUQGOUGNXHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)
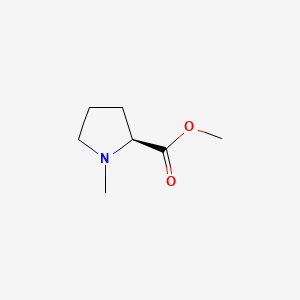
![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)
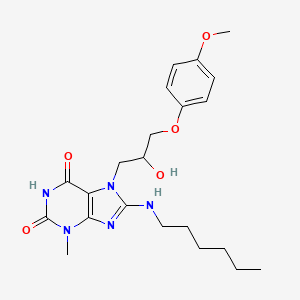
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
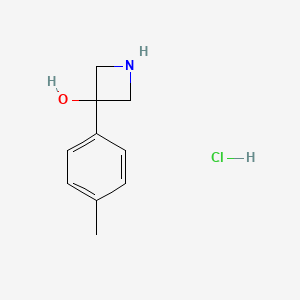
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)
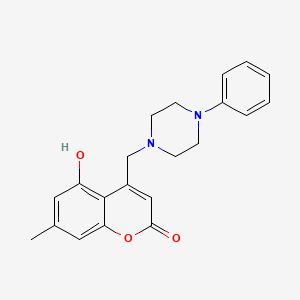
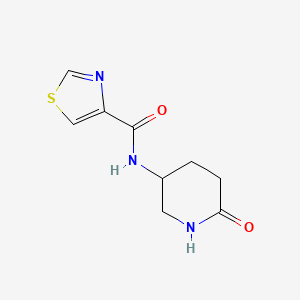
![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)
![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)
